2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid
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Description
“2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid” is a chemical compound with the CAS Number: 440347-44-4 . It has a molecular weight of 347.39 . The IUPAC name for this compound is 2-{[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl}benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17NO5S/c1-22-13-8-7-11(9-14(13)23-2)18-16(19)10-24-15-6-4-3-5-12(15)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) . This code provides a detailed representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Benzoic Acid and Derivatives in Gut Function Regulation
Benzoic acid and its derivatives, widely recognized for their antibacterial and antifungal properties, are extensively used in foods and feeds. Studies suggest that benzoic acid can significantly improve gut health by promoting functions such as digestion, absorption, and barrier maintenance. This improvement is attributed to the regulation of enzyme activity, redox status, immunity, and microbiota by appropriate levels of benzoic acid. However, excessive administration may harm gut health, underscoring the need for balanced usage (Mao, Yang, Chen, Yu, & He, 2019).
Carboxylic Acids in Antioxidant and Antimicrobial Activities
Carboxylic acids, natural plant-derived compounds, show significant biological activities. A comparative analysis of various carboxylic acids revealed their impact on antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationships indicate that specific carboxylic acids like rosmarinic acid exhibit high antioxidant activity, while others such as caffeic acid and cinnamic acid show promising antimicrobial properties. These findings suggest a potential for developing novel therapeutic agents based on carboxylic acid structures (Godlewska-Żyłkiewicz et al., 2020).
Sulfur Chemistry in Acid Gas Treatment
Advancements in sulfur chemistry have led to more efficient desulfurization processes, critical for treating acid gases and associated impurities from hydrocarbon fuels. The review highlights the importance of understanding sulfur chemistry for the treatment of acid gases, outlining the role of the Claus process and its potential for improvement. Sulfur recovery processes and the quality of produced sulfur are crucial for reducing operational costs and environmental impacts, suggesting an area ripe for further research and development (Gupta, Ibrahim, & Shoaibi, 2016).
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-22-13-8-7-11(9-14(13)23-2)18-16(19)10-24-15-6-4-3-5-12(15)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKFTOVLBWREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=C2C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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